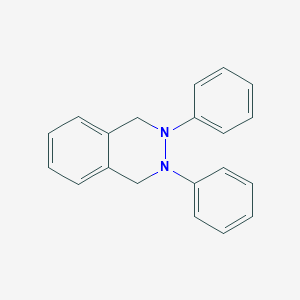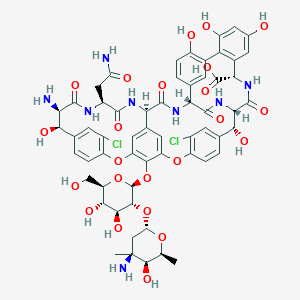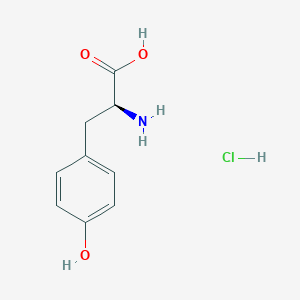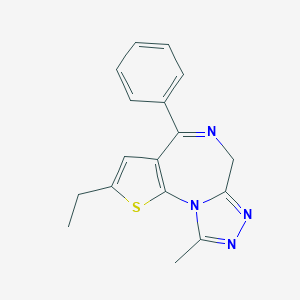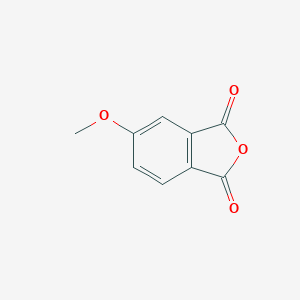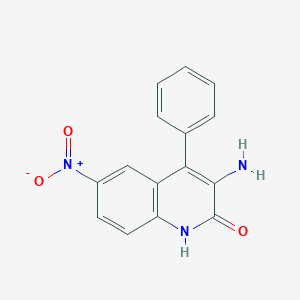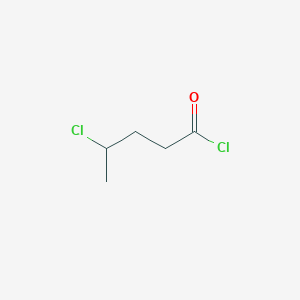
氯霉素3-乙酸酯
描述
Chloramphenicol Acetate is a derivative of Chloramphenicol, a broad-spectrum antibiotic originally isolated from Streptomyces venezuelae in 1947. Chloramphenicol Acetate is synthesized to enhance the properties of Chloramphenicol, particularly its stability and solubility. It is primarily used in the medical field to treat various bacterial infections by inhibiting protein synthesis in bacteria .
科学研究应用
氯霉素乙酸酯在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究乙酰化反应和乙酰化抗生素的稳定性。
生物学: 用于研究细菌蛋白质合成和抗性机制。
医学: 用于抗生素制剂的开发以及对抗其他抗生素耐药的细菌感染的治疗。
作用机制
氯霉素乙酸酯通过抑制细菌蛋白质合成发挥作用。它与细菌核糖体上的 50S 核糖体亚基结合,阻止翻译过程中肽键的形成。这种作用有效地阻止了细菌的生长和复制。 分子靶标包括核糖体的肽酰转移酶中心,这对蛋白质延伸至关重要 .
类似化合物:
氯霉素: 母体化合物,以其广谱抗菌活性而闻名。
氯霉素琥珀酸酯: 氯霉素的前药,用于静脉注射。
噻胺酚: 具有类似抗菌特性的衍生物,但具有不同的安全性.
氯霉素乙酸酯的独特性: 与氯霉素相比,氯霉素乙酸酯的稳定性和溶解度更高。 这使其更适合某些药物制剂和稳定性至关重要的应用 .
生化分析
Biochemical Properties
Chloramphenicol 3-acetate plays a role in biochemical reactions, particularly in the biotransformation of chloramphenicol . The initial biotransformation steps involve the oxidation at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase was identified as responsible for the oxidation of the C3-OH group in Sphingomonas sp. and Caballeronia sp .
Cellular Effects
Chloramphenicol 3-acetate has effects on various types of cells and cellular processes. It influences cell function by interfering with bacterial protein synthesis . It binds to the bacterial ribosome, blocking peptidyl transferase, and inhibiting protein synthesis .
Molecular Mechanism
The molecular mechanism of action of chloramphenicol 3-acetate involves its ability to diffuse through the bacterial cell membrane due to its lipid solubility . It stops bacterial growth by binding to the bacterial ribosome and inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
The effects of chloramphenicol 3-acetate change over time in laboratory settings. The initial biotransformation steps were the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . The isomerization is an entirely new biotransformation pathway of chloramphenicol discovered for the first time .
Dosage Effects in Animal Models
The effects of chloramphenicol 3-acetate vary with different dosages in animal models. In a study using nude mice, the cell viability of the liver, kidney, and heart tissues decreased significantly at the highest dose (100mg/kg body weight) . Histological findings indicated serious organ damage at the maximum dosage .
Metabolic Pathways
Chloramphenicol 3-acetate is involved in metabolic pathways. The initial biotransformation steps were the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH of chloramphenicol . A novel glucose-methanol-choline oxidoreductase was identified as responsible for the oxidation of the C3-OH group in Sphingomonas sp. and Caballeronia sp .
Transport and Distribution
Chloramphenicol 3-acetate is transported and distributed within cells and tissues. The expression of acetate symporter (actP) located at the genome of Cupriavidus sp. was significantly upregulated during chloramphenicol biotransformation . Gene actP is responsible for the transmembrane transport of acetate .
准备方法
合成路线和反应条件: 氯霉素乙酸酯通过氯霉素的乙酰化合成。该过程包括氯霉素与乙酸酐在碱(如吡啶)存在下的反应。 该反应通常在室温下进行,并以氯霉素乙酸酯为主要产物 .
工业生产方法: 在工业环境中,氯霉素乙酸酯的生产遵循类似的乙酰化过程,但规模更大。反应条件经过优化,以确保高产率和纯度。 在工业生产中,通常使用连续流动反应器和先进的纯化技术,如结晶和色谱法 .
化学反应分析
反应类型: 氯霉素乙酸酯经历各种化学反应,包括:
水解: 在水或水溶液的存在下,氯霉素乙酸酯可以水解回氯霉素和乙酸。
氧化: 它可以发生氧化反应,特别是在羟基处,导致形成醌衍生物。
还原: 还原反应可以在硝基处发生,将其转化为胺基.
常用试剂和条件:
水解: 水或稀酸/碱。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或催化氢化.
主要产物:
水解: 氯霉素和乙酸。
氧化: 醌衍生物。
还原: 氯霉素的氨基衍生物.
相似化合物的比较
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.
Chloramphenicol Succinate: A prodrug of Chloramphenicol, used for intravenous administration.
Thiamphenicol: A derivative with similar antibacterial properties but with a different safety profile.
Uniqueness of Chloramphenicol Acetate: Chloramphenicol Acetate is unique due to its enhanced stability and solubility compared to Chloramphenicol. This makes it more suitable for certain pharmaceutical formulations and applications where stability is a critical factor .
属性
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O6/c1-7(18)23-6-10(16-13(20)12(14)15)11(19)8-2-4-9(5-3-8)17(21)22/h2-5,10-12,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOIFRARHIZCJD-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908222 | |
| Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10318-16-8 | |
| Record name | N-[(1R,2R)-1-[(Acetyloxy)methyl]-2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dichloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10318-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol 3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Acetyloxy)-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind chloramphenicol resistance in bacteria?
A: Many bacteria, including Staphylococcus aureus and Escherichia coli, develop resistance to chloramphenicol by producing an enzyme called chloramphenicol acetyltransferase (CAT). This enzyme adds an acetyl group to chloramphenicol, specifically at the 3-hydroxyl group, forming chloramphenicol 3-acetate. [, , ] This modification prevents chloramphenicol from binding to its target, the bacterial ribosome, thereby inactivating the antibiotic. [, ] Interestingly, chloramphenicol 3-acetate itself does not induce the production of CAT. []
Q2: Are there other mechanisms of chloramphenicol inactivation in bacteria?
A: Yes, besides acetylation, a novel chloramphenicol hydrolase enzyme (EstDL136) has been identified through metagenomic analysis. [, ] This enzyme hydrolyzes chloramphenicol, breaking it down into inactive compounds, one of which has been identified as p-nitrophenylserinol. [] Notably, this enzyme also inactivates florfenicol, another antibiotic, suggesting a broader substrate specificity. []
Q3: How is chloramphenicol acetyltransferase activity typically assayed?
A: A common method for detecting and quantifying CAT activity involves separating chloramphenicol 3-acetate from unreacted chloramphenicol using adsorption chromatography with a neutral alumina column. [] Following separation, chloramphenicol 3-acetate can be quantified either through colorimetric analysis after chemical derivatization or through a microbiological assay after enzymatic deacetylation. []
Q4: Does the production of chloramphenicol acetyltransferase always confer resistance?
A: Interestingly, the presence of CAT might not guarantee chloramphenicol resistance in all microorganisms. Studies on methanogens found that chloramphenicol 3-acetate still inhibited their growth. [] This suggests that the introduction of CAT-encoding genes may not be sufficient to confer resistance in these organisms. []
Q5: Is chloramphenicol 3-acetate found naturally?
A: Chloramphenicol 3-acetate is not solely a product of bacterial resistance mechanisms. Streptomyces griseus, a species known to naturally produce chloramphenicol, possesses chloramphenicol acetyltransferase primarily located on the surface of its spores. [, ] This enzyme specifically catalyzes the formation of chloramphenicol 3-acetate. [] Interestingly, these spores can even utilize chloramphenicol 3-acetate as a substrate for further modifications, adding different acyl groups to generate other chloramphenicol esters. []
Q6: Are there alternative methods to screen for novel enzymes involved in chloramphenicol resistance?
A: Function-driven metagenomic analysis has proven to be a valuable tool for discovering new enzymes involved in antibiotic resistance. [] This approach led to the identification of two novel esterases, EstDL26 and EstDL136, from a soil metagenomic library. [] These esterases can reactivate chloramphenicol from its acetylated forms by counteracting the action of CAT. [] This highlights the potential of metagenomics for uncovering novel resistance mechanisms and developing strategies to overcome them.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


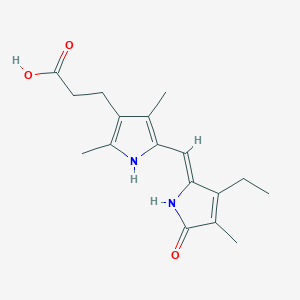
![Dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
